N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-18-9-11(13(21-2)7-14(18)19)15(20)17-8-10-5-3-4-6-12(10)16/h3-7,9H,8H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDJHQXUJPMRDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Carboxamidation: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide derivatives
Uniqueness
This compound is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its lipophilicity and potential for receptor binding, while the methoxy and carboxamide groups contribute to its stability and reactivity.
Biological Activity
N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article presents a detailed overview of its biological activity, including mechanism of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H18FN3O3
- Molecular Weight : 319.33 g/mol
This compound features a dihydropyridine core, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival.
- Inhibition of Kinases : The compound has been shown to act as a selective inhibitor of certain kinases, which play critical roles in cancer cell signaling pathways. For instance, it demonstrates significant inhibition against Met kinase, which is implicated in tumor growth and metastasis .
- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by interfering with viral replication mechanisms, potentially making it a candidate for further research in HIV treatment .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a study involving GTL-16 human gastric carcinoma xenografts, the administration of this compound resulted in complete tumor stasis. This was attributed to the compound's ability to inhibit Met kinase activity, which is crucial for tumor cell proliferation .
Case Study 2: HIV Integrase Inhibition
Research has indicated that compounds structurally similar to this compound exhibit promising antiviral activity against HIV. These compounds have been advanced into clinical trials due to their favorable pharmacokinetic profiles and efficacy against integrase mutants .
Q & A
Q. What are the recommended synthetic routes for N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide?
The compound can be synthesized via multi-step organic reactions starting with substituted pyridines and fluorobenzyl derivatives. Key steps include:
- Amide bond formation : Reacting activated carboxylic acid intermediates (e.g., 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) with 2-fluorobenzylamine under coupling agents like EDCI or HATU .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. How does the fluorobenzyl moiety influence the compound's physicochemical properties?
The 2-fluorobenzyl group enhances lipophilicity, improving membrane permeability. Fluorine’s electronegativity also stabilizes the carboxamide bond, increasing metabolic stability. Computational modeling (e.g., LogP calculations) and HPLC retention time analysis can quantify these effects .
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : To confirm regiochemistry of the dihydropyridine ring and fluorobenzyl substitution .
- HPLC-MS : For purity assessment and molecular weight verification .
- X-ray crystallography : To resolve ambiguous stereochemistry in crystalline forms .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Advanced strategies involve:
- Catalytic systems : Palladium catalysts for Suzuki-Miyaura coupling to introduce aryl groups in earlier intermediates .
- Microwave-assisted synthesis : Reduces reaction time for steps like amidation or cyclization .
- Flow chemistry : Minimizes side reactions during exothermic steps (e.g., ring closure) .
Q. What mechanisms underlie its potential pharmacological activity?
The dihydropyridine core and fluorobenzyl group suggest interactions with:
- Enzymes : Competitive inhibition of kinases (e.g., MAPK) via hydrogen bonding with the carboxamide group .
- Receptors : Modulation of G-protein-coupled receptors (GPCRs) due to fluorine’s electron-withdrawing effects on binding affinity . Methodological tip: Surface plasmon resonance (SPR) assays can quantify binding kinetics to target proteins .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Mitigation strategies include:
- Standardized protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .
- Metabolic stability assays : Compare half-life in microsomal preparations to identify species-specific degradation .
Q. What are the key considerations for designing SAR studies on this compound?
Focus on substituent effects:
- Dihydropyridine ring : Modify the 4-methoxy group to assess steric vs. electronic contributions to activity .
- Fluorine position : Compare 2-fluorobenzyl vs. 3- or 4-fluoro analogs to optimize target selectivity .
- Methyl group at N1 : Replace with bulkier alkyl chains to probe binding pocket tolerance .
Key Research Gaps and Future Directions
- In vivo pharmacokinetics : Limited data on oral bioavailability; consider rodent models with LC-MS/MS quantification .
- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
- Crystal structure analysis : Resolve binding modes with target enzymes via co-crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
